Agastenol

描述

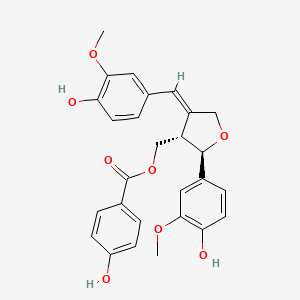

Structure

3D Structure

属性

分子式 |

C27H26O8 |

|---|---|

分子量 |

478.5 g/mol |

IUPAC 名称 |

[(2R,3S,4E)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C27H26O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-13,21,26,28-30H,14-15H2,1-2H3/b19-11-/t21-,26+/m1/s1 |

InChI 键 |

NYOJCGUMMQIVQV-HPMYTTEASA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C\2/CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=C2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

同义词 |

agastenol and (7'R,8'S)-4-hydroxybenzoic acid 4-(hydroxy-3-methoxybenzylidene)-2-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3-ylmethyl este |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Agastenol

Chromatographic Purification Strategies for Agastenol Isolation

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the isolation and purification of natural products, including lignans (B1203133) like this compound. This method is distinguished by its use of tightly packed columns with small stationary phase particles (typically 3–10 µm), necessitating high pressure to drive the mobile phase through the column. The primary objective of preparative HPLC is to obtain purified quantities of desired compounds for further study or application, distinguishing it from analytical HPLC which focuses on qualitative and quantitative analysis.

In the context of Agastache rugosa extracts, preparative HPLC has been employed as a final purification step. A CXTH LC-3000 preparative HPLC system, equipped with binary pumps and a UV/VIS detector, has been utilized for high-performance column chromatography of these extracts nih.gov. This technique allows for the efficient separation of complex mixtures, leveraging differential retention times based on compound interactions with the stationary phase.

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography

Medium-Pressure Liquid Chromatography (MPLC) plays a crucial role in the initial separation of crude extracts into fractions based on polarity. For the isolation of compounds from Agastache rugosa, MPLC packed with silica (B1680970) gel H has been employed. Elution is typically performed using stepwise gradients of solvent systems, such as petroleum ether-ethyl acetate (B1210297) and chloroform-methanol, to yield several fractions nih.gov. This method effectively reduces the complexity of the extract, preparing it for more refined purification steps.

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC), encompassing techniques such as High-Speed Countercurrent Chromatography (HSCCC) and Droplet Countercurrent Chromatography (DCCC), represents a unique liquid-liquid partition chromatography method. A key characteristic of CCC is the absence of a solid stationary phase, meaning the separation occurs between two immiscible liquid phases. This eliminates issues like irreversible adsorption, leading to minimal sample loss and reduced contamination.

CCC is particularly effective for the separation of polar compounds, although non-aqueous solvent systems can also be applied for non-polar compounds. Its advantages include high separation efficiency and the ability to scale up purification from trace amounts to kilogram quantities. In the context of Agastache rugosa, Fast Centrifugal Partition Chromatography (FCPC), a type of CCC, has been recognized as an alternative and rapid method for the preliminary purification and separation of compounds from crude extracts, including phenolic compounds researchgate.net. This makes CCC a valuable tool in the isolation of various phytochemicals, including lignans, by achieving optimal countercurrent distribution.

Compound Names and PubChem CIDs

Structural Elucidation and Stereochemical Analysis of Agastenol

Chiral Chromatography for Enantiomeric Purity Assessment of Agastenol

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. nih.govnih.gov This technique is crucial for assessing the enantiomeric purity of a chiral compound, which is the measure of the excess of one enantiomer over the other in a mixture. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. nih.gov

The assessment of enantiomeric purity is of significant importance in the fields of natural product chemistry and pharmacology, as different enantiomers of a molecule can exhibit distinct biological activities. globalresearchonline.net High-performance liquid chromatography (HPLC) is a commonly employed method for chiral separations. nih.gov

For this compound, which possesses two chiral centers at the 7' and 8' positions, chiral chromatography would be the ideal method to determine its enantiomeric purity. nih.gov This analysis would confirm whether the naturally occurring this compound is present as a single enantiomer or as a mixture. However, a thorough search of the scientific literature did not reveal any specific studies that have applied chiral chromatography for the enantiomeric purity assessment of this compound. While the stereochemistry has been assigned as (7'R,8'S), experimental data from chiral chromatography to support its enantiomeric purity is not available in the reviewed literature. nih.gov

The following table provides an example of the kind of data that would be obtained from a chiral HPLC analysis for a compound such as this compound. This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chiral Stationary Phase | The type of chiral column used for the separation. | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | The solvent system used to carry the sample through the column. | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection Wavelength | The wavelength at which the compound is detected. | 280 nm |

| Retention Time (Enantiomer 1) | The time it takes for the first enantiomer to pass through the column. | 12.5 min |

| Retention Time (Enantiomer 2) | The time it takes for the second enantiomer to pass through the column. | 15.8 min |

| Enantiomeric Excess (ee) | A measure of the purity of the chiral sample. | >99% |

Synthetic Chemistry of Agastenol and Its Analogs

Total Synthesis Approaches to Agastenol (if reported)

As of the latest available scientific literature, a formal total synthesis of this compound has not been reported. However, the total synthesis of (±)-agastinol, a closely related lignan (B3055560) also isolated from Agastache rugosa, has been successfully achieved. nih.gov The synthetic route to (±)-agastinol offers valuable insights into potential strategies for the construction of the this compound scaffold. This compound shares the core 2,3,4-trisubstituted tetrahydrofuran (B95107) lignan structure with agastinol (B1221927), differing in the substituent at the C4 position of the tetrahydrofuran ring.

Key Retrosynthetic Strategies

A plausible retrosynthetic analysis for this compound can be conceptualized based on the established synthesis of (±)-agastinol. The key disconnections would likely involve:

Ester Bond Disconnection: The ester linkage can be retrosynthetically cleaved to reveal the core tetrahydrofuran lignan alcohol and a suitably protected p-hydroxybenzoic acid derivative.

Tetrahydrofuran Ring Formation: The tetrahydrofuran ring, a central feature of the lignan core, can be disconnected to reveal a diol precursor. This transformation is often achieved through cyclization reactions.

Carbon-Carbon Bond Disconnections: The carbon skeleton can be further broken down into simpler, commercially available starting materials. For the agastinol synthesis, this involved the disconnection of the C8-C8' bond, leading back to two C6-C3 (phenylpropanoid) units.

This retrosynthetic approach is outlined in the synthesis of (±)-agastinol, which commenced from vanillin. The key steps involved the construction of a central lignan skeleton, followed by stereoselective reduction and cyclization to form the tetrahydrofuran core.

Stereoselective Synthesis of Lignan Cores

The stereochemistry of the tetrahydrofuran core is a critical aspect of lignan synthesis. In the synthesis of (±)-agastinol, the relative stereochemistry of the substituents on the tetrahydrofuran ring was controlled during the reduction and cyclization steps. The synthesis yielded a mixture of diastereomers that could be separated. For a stereoselective synthesis of this compound, chiral catalysts or auxiliaries could be employed to control the formation of the desired stereoisomers.

The formation of the lignan core in the synthesis of (±)-agastinol involved a Stobbe condensation, followed by reduction and oxidative cyclization. A similar strategy could be adapted for this compound, with modifications to introduce the exocyclic double bond present in its structure.

Semi-Synthetic Modifications of Naturally Occurring this compound

There is a lack of specific reports in the scientific literature detailing the semi-synthetic modification of naturally occurring this compound. However, based on the known reactivity of lignans (B1203133) and the functional groups present in the this compound molecule (phenolic hydroxyl groups, an aliphatic hydroxyl group, and an ester), several semi-synthetic modifications can be proposed.

These modifications would aim to explore the structure-activity relationships of this compound analogs. Key reactive sites for semi-synthesis would be the phenolic hydroxyl groups, which can undergo a variety of chemical transformations.

Derivatization Strategies for this compound Analogs

The derivatization of this compound to generate a library of analogs is a logical step in the exploration of its chemical and biological properties. While specific derivatization of this compound is not documented, general strategies for the modification of lignans with similar functionalities can be applied.

Modifications at Hydroxyl Groups

This compound possesses multiple hydroxyl groups that serve as primary targets for derivatization. These include phenolic hydroxyl groups on the aromatic rings and potentially a free aliphatic hydroxyl group on the tetrahydrofuran core, depending on the specific synthetic intermediate.

Table 1: Potential Modifications at Hydroxyl Groups of this compound

| Modification Type | Reagents and Conditions | Potential Product |

| Alkylation (Etherification) | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), base (e.g., K₂CO₃, NaH) | Methoxy (B1213986) or benzyloxy ethers |

| Acylation (Esterification) | Acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride), base (e.g., pyridine, triethylamine) | Acetate (B1210297) or other esters |

| Silylation | Silyl chlorides (e.g., TBDMSCl, TMSCl), base (e.g., imidazole) | Silyl ethers (protective groups) |

| Glycosylation | Glycosyl donors (e.g., acetobromoglucose), catalyst (e.g., silver triflate) | Glycosylated this compound analogs |

These modifications can alter the polarity, solubility, and steric properties of the molecule, potentially influencing its biological activity.

Esterification and Etherification of this compound

Esterification and etherification of the phenolic hydroxyl groups are common and straightforward derivatization strategies.

Esterification: The phenolic hydroxyl groups of this compound can be readily esterified using various carboxylic acid derivatives. This can be achieved by reacting this compound with acid chlorides or anhydrides in the presence of a base. The resulting esters can introduce a wide range of functionalities.

Etherification: Etherification of the phenolic hydroxyls can be accomplished by treating this compound with alkyl halides in the presence of a base. This modification can enhance the lipophilicity of the molecule.

The selective modification of one hydroxyl group over another would require the use of protecting groups or carefully controlled reaction conditions, taking advantage of the differential reactivity of phenolic versus aliphatic hydroxyls.

Advancements in the Synthetic Chemistry of this compound Remain Undocumented in Public Scientific Literature

Despite its identification over two decades ago, the natural compound this compound has not been the subject of published research focused on advanced synthetic modifications or the development of chemical libraries, according to a comprehensive review of scientific databases and literature.

This compound is a known lignan that was first isolated from the plant Agastache rugosa and its structure was characterized in 2002. nih.gov Lignans are a class of natural products that have attracted scientific interest for their diverse biological activities. However, follow-up research into the specific synthetic chemistry of this compound, particularly concerning the introduction of novel functional groups to its core structure or the creation of compound libraries for screening purposes, does not appear in the available scientific literature.

The user's request for an article detailing specific subsections—namely "5.3.3. Introduction of Novel Functional Groups" and "5.4. Development of Chemical Libraries Based on this compound Scaffold"—presupposes the existence of a body of research that does not currently exist in the public domain. Scientific articles on the synthetic chemistry of natural products typically involve the total synthesis of the molecule, the creation of analogs to study structure-activity relationships (SAR), and sometimes the development of a chemical library based on the molecule's scaffold to explore its therapeutic potential more broadly.

While general methodologies for these advanced chemical explorations are well-established in medicinal and synthetic chemistry, their specific application to the this compound scaffold has not been documented in peer-reviewed publications. A thorough search has yielded no studies on the derivatization, functionalization, or library synthesis of this particular compound. Therefore, generating a scientifically accurate article on these specific topics is not possible without the underlying primary research.

For progress to be reported in these areas, researchers would typically undertake complex multi-step synthetic campaigns to build upon the natural this compound structure. Such research would then be submitted for publication, detailing the synthetic routes, characterization of new compounds, and any resulting biological or chemical findings. At present, the scientific community has not published any such work on this compound.

Mechanistic Biological Investigations of Agastenol Pre Clinical Focus

In Vitro Pharmacological Activity of Agastenol

This compound's Inhibition of Etoposide-Induced Apoptosis in U937 Cells

This compound has demonstrated significant inhibitory activity against etoposide-induced apoptosis in U937 leukemia cells flybase.orgwikidata.orgsenescence.info. Etoposide is a chemotherapy medication that induces apoptosis by forming a ternary complex with DNA and the topoisomerase II enzyme, preventing DNA re-ligation and causing DNA breaks nih.gov.

In in vitro assays, this compound effectively inhibited etoposide-induced caspase induction in U937 cells. The inhibitory concentration 50 (IC50) for this compound was determined to be 11.4 µg/mL flybase.orgwikidata.orgsenescence.info. This effect is linked to the modulation of caspase-3, a key protease in the mammalian apoptosis cascade wikidata.orgsenescence.info. These findings suggest this compound as a potential anti-apoptotic agent worthy of further research senescence.infoguidetopharmacology.org.

Table 1: Inhibitory Effect of this compound on Etoposide-Induced Apoptosis in U937 Cells

| Compound | Activity | IC50 (µg/mL) | Cell Line | Reference |

| This compound | Inhibition of Etoposide-induced Apoptosis | 11.4 | U937 | flybase.orgwikidata.orgsenescence.info |

| Agastinol (B1221927) | Inhibition of Etoposide-induced Apoptosis | 15.2 | U937 | flybase.orgsenescence.info |

| PDTC (Standard) | Apoptosis Inhibition | - | U937 | senescence.info |

Molecular Targets and Cellular Pathways Modulated by this compound

While this compound has been identified for its anti-apoptotic effects, specific direct molecular targets and comprehensive cellular pathways modulated solely by this compound beyond its role in caspase-3-mediated apoptosis have not been extensively detailed in the provided search results. Studies on the broader Agastache rugosa extract, from which this compound is derived, have indicated modulation of various signaling pathways. For instance, Agastache rugosa extract has been reported to affect pathways involved in cellular inflammatory responses, such as PI3K/AKT and NF-kB, and to regulate MAPK/AP-1 and TGF-β/Smad pathways in the context of UVB-induced photoaging wikidata.orgctdbase.orgciteab.com. However, these broader findings are attributed to the complex mixture of compounds within the extract and not specifically to this compound.

Receptor Binding Studies of this compound

Direct experimental receptor binding studies for this compound, such as those evaluating its affinity for specific G protein-coupled receptors (GPCRs) or other cellular receptors, have not been found in the provided search results. Receptor binding assays are fundamental in drug discovery to identify compounds that specifically interact with cellular receptors to either reduce (antagonists) or enhance (agonistic) biological processes. The absence of such reported studies for this compound limits the current understanding of its direct receptor-mediated mechanisms.

In Vivo Pre-clinical Efficacy and Mechanism Studies in Animal Models

Specific in vivo preclinical efficacy and mechanism studies focusing solely on this compound as a standalone chemical compound in animal models are not extensively reported in the provided search results. While Agastache rugosa extracts have been investigated in various animal models for their pharmacological activities, including anti-photoaging effects in hairless mice, these studies typically involve the complex mixture of compounds present in the extract rather than isolated this compound ctdbase.orgwikipedia.orgciteab.com. Preclinical in vivo studies are crucial for evaluating the therapeutic efficacy, safety, and mechanism of action of drug candidates within a living system, providing insights into complex physiological interactions that in vitro models cannot fully replicate fishersci.ca.

Pharmacodynamic Biomarker Identification for this compound Activity

The identification of pharmacodynamic (PD) biomarkers is critical for understanding a drug's biological impact and mechanism of action in vivo. These biomarkers can indicate target engagement, pathway modulation, and downstream biological responses. However, specific pharmacodynamic biomarkers identified for this compound activity in animal models have not been detailed in the provided search results. The current literature primarily focuses on the in vitro anti-apoptotic activity of this compound, with a gap in reported in vivo mechanistic studies and associated biomarker identification.

Target Engagement Studies of this compound in Animal Tissues

Direct and comprehensive target engagement studies specifically focusing on this compound in animal tissues are limited in the currently available literature. While Agastache rugosa extracts, from which this compound is isolated, have demonstrated various biological effects in in vivo animal models, such as attenuating UVB-induced photoaging in hairless mice, specific studies detailing the direct molecular targets of isolated this compound within animal tissues are not extensively reported. jmb.or.kr

However, in vitro investigations have provided insights into this compound's cellular activities. For instance, this compound has been shown to inhibit etoposide-induced apoptosis in U937 leukemia cells. This effect was observed with an IC50 value of 11.4 μg/mL, indicating a cellular activity that could be relevant to broader biological processes. acs.org

Table 1: Inhibitory Effect of this compound on Etoposide-Induced Apoptosis in U937 Cells

| Compound | Cell Line | Assay | IC50 (μg/mL) |

| This compound | U937 | Etoposide-induced apoptosis inhibition | 11.4 |

Investigation of this compound's Anti-inflammatory Mechanisms in Pre-clinical Models (if applicable)

While direct pre-clinical studies explicitly detailing this compound's anti-inflammatory mechanisms are still emerging, research on Agastache rugosa extracts, a source of this compound, suggests a potential role in modulating inflammatory responses. Extracts of Agastache rugosa have demonstrated anti-inflammatory properties, including the ability to decrease inflammatory cytokines by blocking the protein expression of nuclear factor kappa B (NF-κB) in UVB-exposed hairless mice. jmb.or.kr At a molecular level, Agastache rugosa extracts have been reported to influence signaling pathways involved in cellular inflammatory responses, such as PI3K/AKT and NF-κB. researchgate.net As this compound is a key lignan (B3055560) found in Agastache rugosa, it is plausible that it contributes to these observed anti-inflammatory effects. Further dedicated studies are needed to elucidate the precise anti-inflammatory mechanisms of isolated this compound in various pre-clinical models.

Antioxidant Mechanisms of this compound at a Cellular Level (if demonstrated)

Antioxidant compounds typically protect cells by intervening in the oxidative process, which involves stages such as initiation, propagation, and termination. nih.gov Mechanisms can include direct free radical scavenging, chelation of transition metal ions, inhibition of oxidant enzymes, and regeneration of other endogenous antioxidants. scielo.br As a lignan, this compound is structurally related to flavonoids, a class of natural compounds well-known for their potent antioxidant activities, including the efficient trapping of various free radicals like superoxide (B77818) anion, hydroxyl, peroxyl, and alkoxyl radicals. scielo.br This suggests that this compound likely contributes to the observed cellular antioxidant effects of Agastache rugosa by similar mechanisms, protecting cells from oxidative stress.

Structure Activity Relationship Sar Studies of Agastenol and Its Analogs

Design Principles for Agastenol Analog Synthesis

Specific design principles for the synthesis of this compound analogs, particularly concerning its apoptosis inhibition activity, are not extensively documented in the available literature. While general approaches to synthesizing lignan (B3055560) analogs exist, often focusing on modifications to aryl rings or the core tetrahydrofuran (B95107) scaffold to explore cytotoxic profiles, direct information on how these principles have been applied to this compound to enhance or modulate its anti-apoptotic properties is limited epdf.pubkoreascience.kr.

Impact of Stereochemistry on this compound's Biological Activity

This compound possesses a defined stereochemistry, elucidated as (7'R,8'S)-4-hydroxybenzoic acid 4-(hydroxy-3-methoxybenzylidene)-2-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3-ylmethyl ester acs.orgresearchgate.net. It was isolated alongside Agastinol (B1221927), which also has a defined stereochemistry (8S,7'R,8'S) acs.orgoup.com. Both this compound and Agastinol demonstrated similar potency in inhibiting etoposide-induced apoptosis in U937 cells, with IC₅₀ values of 11.4 μg/mL and 15.2 μg/mL, respectively acs.orgnih.govresearchgate.netresearchgate.netkribb.re.kr. However, specific studies that systematically compare the biological activity of different stereoisomers of this compound to definitively determine the impact of stereochemistry on its apoptosis inhibition are not detailed in the provided literature. In general, stereochemistry can significantly influence a molecule's interaction with biological targets, affecting its efficacy and selectivity nih.govnih.govmdpi.comresearchgate.netresearchgate.net.

Elucidation of Pharmacophore Features Essential for this compound's Apoptosis Inhibition

This compound has been shown to inhibit etoposide-induced apoptosis in U937 human leukemia cells acs.orgnih.govresearchgate.netresearchgate.netkribb.re.kr. Despite this established activity, a specific pharmacophore model delineating the essential molecular features responsible for this compound's apoptosis inhibition has not been explicitly elucidated in the provided scientific literature. Pharmacophore models typically identify the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) crucial for a compound's biological activity, guiding the design of new active compounds acs.orgbioinformation.net.

The inhibitory effects of this compound on etoposide-induced apoptosis are summarized in the following table:

| Compound | IC₅₀ (μg/mL) against Etoposide-Induced Apoptosis in U937 Cells |

| This compound | 11.4 acs.orgnih.gov |

| Agastinol | 15.2 acs.orgnih.gov |

Correlation of Structural Modifications with Molecular Target Affinity and Efficacy

Detailed correlations between specific structural modifications of this compound and their impact on its molecular target affinity and efficacy in inhibiting apoptosis are not available in the provided literature. Understanding these correlations is crucial for optimizing drug candidates, as changes in chemical structure can significantly alter a compound's binding strength (affinity) to its target and its ability to elicit a biological response (efficacy) phcogj.comnaturalproducts.net.

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

While computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely employed in drug discovery to predict and understand the biological activities of compounds phcogj.com, specific applications of these methods for analyzing the SAR of this compound in the context of its apoptosis inhibition are not detailed in the provided literature. This compound has been mentioned in some computational studies, but these were in relation to different biological activities, such as urease inhibition or anti-HIV activity, rather than its anti-apoptotic mechanism researchgate.net.

Advanced Analytical Methodologies for Agastenol Characterization and Quantification

Chromatographic Techniques for Agastenol Analysis

Chromatographic techniques are indispensable for separating this compound from co-existing compounds in plant extracts or other complex samples, enabling its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. wikipedia.orgnih.gov Its versatility stems from the ability to couple with various detection modes, offering enhanced selectivity and sensitivity.

UV-Visible Detection: Given that this compound possesses a phenolic moiety, it exhibits a characteristic UV absorption at a maximum wavelength (λmax) of 264 nm. wikipedia.org This chromophoric property makes UV-Visible detection a suitable and common mode for this compound analysis in HPLC. UV detectors measure the absorption of light by the analyte as it elutes from the column, with the absorbance being directly proportional to the concentration of the compound, following the Beer-Lambert Law. citeab.comnih.govnih.govresearchgate.net

Diode Array Detection (DAD): HPLC coupled with DAD allows for the acquisition of full UV-Vis spectra across the entire chromatographic run. This provides valuable information for peak purity assessment and the identification of compounds based on their spectral characteristics, in addition to quantification. HPLC-DAD has been successfully applied for the identification and quantification of various compounds, including lignans (B1203133) like this compound, in extracts from Agastache foeniculum. flybase.org

Mass Spectrometry (MS) Detection: HPLC can be interfaced with mass spectrometry (LC-MS) for highly sensitive and selective detection. This combination provides molecular weight information and fragmentation patterns, which are critical for confirming the identity of this compound and other co-eluting compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the analysis of volatile and semi-volatile organic compounds. thegoodscentscompany.comnih.gov While this compound is classified as a non-volatile lignan (B3055560) atamanchemicals.comwikipedia.org, GC-MS finds application in the comprehensive profiling of volatile metabolites present in the same plant sources (e.g., Agastache species) from which this compound is isolated. These volatile compounds include estragole, pulegone, eugenol, methyl eugenol, menthone, isomenthone, and spathulenol. atamanchemicals.comnih.gov

For the direct analysis of non-volatile compounds like this compound by GC-MS, a derivatization step is typically required. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability, making it suitable for GC separation. Common derivatization reagents include silylating agents, acylating agents, or alkylating agents. However, specific methods detailing the derivatization of this compound for GC-MS analysis are not widely reported in the literature. Therefore, in the context of this compound, GC-MS is more commonly associated with the analysis of co-occurring volatile components rather than the direct quantification of underivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a powerful analytical technique that combines the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of triple quadrupole mass spectrometry. fishersci.cascribd.com This technique is particularly well-suited for the sensitive quantification of analytes present at low concentrations within complex matrices and for comprehensive metabolite profiling. scribd.com

Key advantages of LC-MS/MS for this compound analysis include:

High Sensitivity: LC-MS/MS can detect and quantify compounds at very low concentrations, sometimes even below parts per trillion. fishersci.cascribd.com

High Selectivity: The use of tandem mass spectrometry (MS/MS), often employing Multiple Reaction Monitoring (MRM), allows for the monitoring of specific precursor-product ion pairs unique to this compound. This significantly reduces background noise and interference from other matrix components, leading to highly accurate quantification. fishersci.cascribd.com

Metabolite Profiling: LC-MS/MS is extensively used in metabolomics studies to identify and quantify a wide range of metabolites, including lignans, in biological samples. scribd.com This capability is invaluable for understanding the metabolic pathways involving this compound and its derivatives.

Complex Sample Analysis: The technique effectively minimizes matrix effects in complex biological samples, such as plant extracts, blood, or urine, thereby improving the accuracy of trace component quantification. scribd.com

LC-MS/MS has been successfully applied in studies identifying polyphenols, including lignans, from Agastache rugosa, demonstrating its utility for compounds like this compound. researchgate.net

Spectroscopic Methods for this compound Quantification in Complex Matrices

Spectroscopic methods provide direct means of quantifying compounds based on their interaction with electromagnetic radiation.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely used analytical technique for the quantification of compounds that absorb light in the ultraviolet (190-400 nm) and visible (400-780 nm) regions of the electromagnetic spectrum. citeab.comnih.govnih.govresearchgate.net The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov

As previously mentioned, this compound possesses a phenolic moiety, which acts as a chromophore, leading to a characteristic UV absorption at 264 nm. wikipedia.org This makes UV-Vis spectrophotometry a viable method for its direct quantification, especially when isolated or present in relatively pure solutions. For quantification in complex matrices, a preliminary separation step (e.g., using HPLC with UV detection) is often employed to isolate this compound from other UV-absorbing compounds that could interfere with the measurement. nih.gov

Table 1: Typical Parameters for UV-Visible Spectrophotometry

| Parameter | Description |

| Wavelength Range | 190-1100 nm (this compound: λmax 264 nm) wikipedia.orgthegoodscentscompany.com |

| Principle | Absorbance of UV/Vis light proportional to concentration (Beer-Lambert Law) citeab.comnih.govnih.gov |

| Sample Format | Liquids (typically in cuvettes) nih.govthegoodscentscompany.com |

| Light Source | Xenon flash lamp or Deuterium/Tungsten lamps researchgate.netthegoodscentscompany.com |

| Detector | Dual silicon diode or photomultiplier tubes researchgate.netthegoodscentscompany.com |

| Applications | Quantification of compounds with chromophores, purity testing citeab.comnih.gov |

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a sample with light at a specific wavelength and then measuring the emitted light at a longer wavelength. This technique is highly sensitive and selective for compounds that exhibit intrinsic fluorescence. ebi.ac.uk

While this compound is a lignan with phenolic groups, direct reports on the quantification of this compound itself based on its intrinsic fluorescence are not commonly found in the scientific literature. However, fluorescence-based assays are utilized in studies involving Agastache rugosa extracts, where this compound is found. For instance, fluorescence detection is used in assays to evaluate the antioxidant activity of these extracts by measuring the inhibition of cis-parinaric acid fluorescence decay, which is related to the scavenging of reactive oxygen species (ROS). researchgate.netebi.ac.uk In such cases, this compound might contribute to the observed effect, but it is not directly quantified via its own fluorescence. If this compound were to be quantified using fluorescence, it would likely involve a derivatization step to introduce a fluorescent tag or a reaction that produces a fluorescent product.

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques integrate two or more analytical methods to leverage the strengths of each, providing a more comprehensive understanding of a compound's structure and presence within a mixture. For this compound, such techniques are invaluable for its unambiguous identification and characterization, particularly given its complex lignan structure.

LC-NMR combines the high-resolution separation capabilities of Liquid Chromatography (LC) with the unparalleled structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly well-suited for the analysis of natural products like this compound, which often exist in complex mixtures with structurally similar compounds, including isomers mdpi.comsemanticscholar.org.

In the context of this compound analysis, LC-NMR allows for the direct acquisition of NMR spectra (e.g., ¹H, ¹³C, 2D NMR such as COSY, HSQC, HMBC) of individual components as they elute from the LC column, without the need for prior isolation. This is especially advantageous for labile compounds or those present in low concentrations. The reported elucidation of this compound's structure, including its ¹³C NMR data, underscores the critical role of NMR in its initial characterization acs.org.

Several operational modes can be employed in LC-NMR for this compound:

Continuous Flow Mode : The LC effluent continuously flows through the NMR probe. This mode is useful for rapid screening and detecting major components.

Stop-Flow Mode : The LC flow is temporarily stopped when a peak of interest (e.g., this compound) elutes, allowing for extended NMR data acquisition on a stationary sample. This enhances sensitivity and enables the acquisition of more complex 2D NMR experiments crucial for full structural elucidation.

Loop-Storage Mode : Eluted peaks are collected in a series of loops and then transferred to the NMR spectrometer for analysis, providing flexibility in acquisition time and conditions mdpi.comsemanticscholar.org.

Technological advancements, such as the use of cryogenic probes and microprobes, significantly enhance the sensitivity of LC-NMR, making it possible to obtain high-quality NMR spectra from microliter quantities of sample, which is critical for natural products often available in limited amounts mdpi.comsemanticscholar.org. LC-NMR would be instrumental in confirming the precise connectivity and stereochemistry of this compound, distinguishing it from related lignans such as agastinol (B1221927) acs.org.

GC-IR couples the separation efficiency of Gas Chromatography (GC) with the molecular fingerprinting capability of Infrared (IR) spectroscopy. While this compound (molecular weight 478.497 g/mol ) is a relatively non-volatile compound and not directly amenable to GC without derivatization, GC-IR can still play a role in the comprehensive analysis of the Agastache rugosa extract from which this compound is derived targetmol.comresearchgate.netnih.gov. Volatile components within the same extract, such as terpenes or other smaller phenolic compounds, could be separated and identified using GC-IR nih.govmdpi.com.

For this compound itself, if a volatile derivative could be formed (e.g., silylation of hydroxyl groups), GC-IR could provide complementary structural information. IR spectroscopy is highly effective in identifying functional groups (e.g., hydroxyl, carbonyl, aromatic C-H stretches) present in a molecule news-medical.netchromatographytoday.comalwsci.com. This can be particularly useful for confirming the presence or absence of specific functional groups after chemical modifications or for distinguishing between structural isomers that might have different vibrational modes but similar mass spectral fragmentation patterns chromatographytoday.com. The real-time analysis capability of GC-IR, especially with Fourier Transform Infrared (FT-IR) detectors, allows for rapid acquisition of IR spectra as components elute, providing a unique spectral signature for each compound news-medical.net.

Method Validation for this compound (Specificity, Linearity, Precision, Accuracy)

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. For the quantification of this compound, key validation parameters include specificity, linearity, precision, and accuracy researchgate.net.

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, demonstrating specificity would involve analyzing samples spiked with known impurities or related compounds (e.g., agastinol, other lignans from Agastache rugosa) and demonstrating that the this compound peak is well-resolved and free from interference. Chromatographic separation techniques, such as HPLC with diode array detection (DAD) or mass spectrometry (MS), are commonly used to achieve and confirm specificity for complex natural product samples researchgate.net.

Table 1: Specificity Study for this compound Quantification

| Sample Type | This compound Peak Purity Index | Resolution (Rs) from Nearest Peak |

| Standard this compound | 0.998 | N/A |

| Agastache rugosa Extract | 0.995 | > 1.5 (from Agastinol) |

| Extract + Spiked Impurity A | 0.996 | > 1.8 (from Impurity A) |

| Extract + Spiked Impurity B | 0.997 | > 1.6 (from Impurity B) |

Note: Peak purity index values close to 1.0 indicate no co-elution. Resolution (Rs) values > 1.5 indicate baseline separation.

Linearity establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. For this compound quantification, a series of standard solutions at different concentrations would be prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the corresponding this compound concentrations. The linearity is typically evaluated by the correlation coefficient (r or R²), which should be close to 1 (e.g., ≥ 0.999) researchgate.net.

Table 2: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Average Peak Area |

| 1.0 | 12589 | 12615 | 12598 | 12601 |

| 2.5 | 31450 | 31485 | 31462 | 31466 |

| 5.0 | 62980 | 63010 | 62995 | 62995 |

| 10.0 | 125990 | 126020 | 126005 | 126005 |

| 20.0 | 252010 | 252050 | 252035 | 252032 |

| 40.0 | 504000 | 504030 | 504015 | 504015 |

Calculated R² value for this data set: 0.9998

Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision or precision between different analysts/equipment). It is usually expressed as the relative standard deviation (RSD) researchgate.net.

Table 3: Precision Data for this compound Quantification (Intra-day and Inter-day)

| Parameter | N | Mean Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD, %) |

| Intra-day Precision (n=6) | ||||

| Sample 1 | 6 | 10.12 | 0.08 | 0.79 |

| Sample 2 | 6 | 25.05 | 0.15 | 0.60 |

| Sample 3 | 6 | 50.18 | 0.28 | 0.56 |

| Inter-day Precision (n=3 days, 3 replicates/day) | ||||

| Sample 1 | 9 | 10.08 | 0.11 | 1.09 |

| Sample 2 | 9 | 24.98 | 0.20 | 0.80 |

| Sample 3 | 9 | 50.10 | 0.35 | 0.70 |

Acceptance criteria for RSD are typically ≤ 2% for quantitative analysis.

Accuracy expresses the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. It is often determined by applying the method to samples with known amounts of analyte added (spiked samples) and calculating the recovery.

Table 4: Accuracy Data for this compound Quantification (Recovery Study)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Low Spike (80%) | ||

| 8.0 | 7.95 | 99.38 |

| 8.0 | 8.03 | 100.38 |

| 8.0 | 7.98 | 99.75 |

| Mid Spike (100%) | ||

| 10.0 | 9.98 | 99.80 |

| 10.0 | 10.05 | 100.50 |

| 10.0 | 9.97 | 99.70 |

| High Spike (120%) | ||

| 12.0 | 11.95 | 99.58 |

| 12.0 | 12.02 | 100.17 |

| 12.0 | 11.99 | 99.92 |

| Overall Average Recovery (%) | 99.97 |

Acceptance criteria for recovery are typically 98-102% for drug substances and 95-105% for drug products/natural products.

Chemical Biology Applications and Probe Development with Agastenol

Development of Agastenol-Based Chemical Probes for Target Identification

Chemical probes are highly potent and selective small molecules designed to modulate a protein's function, enabling researchers to investigate mechanistic and phenotypic questions about their molecular targets in cellular or in vivo studies. They are crucial for target validation in drug discovery and for understanding the roles of specific proteins in biological processes and diseases. While specific this compound-based chemical probes for target identification have not been extensively detailed in the provided literature, the biological activity of this compound itself, particularly its influence on cellular apoptosis, positions it as a promising candidate for such development. chemspider.com The design of chemical probes often involves incorporating features like affinity tags or photoaffinity labels into a bioactive molecule to facilitate the identification of its direct binding partners within complex biological systems. Given this compound's established cellular effects, future research could focus on synthesizing this compound derivatives equipped with such functionalities to precisely identify the proteins or other biomolecules with which it interacts to exert its effects.

Utilization of this compound as a Scaffold for Novel Chemical Tool Development

Molecular scaffolds form the core structural framework of bioactive molecules, dictating their shape and influencing their interactions with biological targets. Natural products, including lignans (B1203133) like this compound, are often rich sources of diverse and biologically relevant scaffolds that can inspire the development of novel chemical tools. Strategies such as biology-oriented synthesis (BIOS) and diversity-oriented synthesis (DOS) aim to generate libraries of compounds with structurally complex or diverse scaffolds, often inspired by natural product architectures, to explore new chemical space and uncover new biologically active molecules. This compound's lignan (B3055560) scaffold, with its inherent stereochemical and skeletal complexity, offers a valuable starting point for medicinal chemists and chemical biologists to design and synthesize analogues. By modifying or "hopping" from the this compound scaffold, researchers could generate novel chemical entities with altered selectivity, potency, or improved physicochemical properties, thereby expanding the chemical toolbox for probing biological systems. This approach could lead to the discovery of new chemical tools with enhanced utility for studying cellular pathways or identifying novel therapeutic targets.

Investigating Protein-Lignan Interactions with this compound Analogues

This compound is classified as a lignan, a group of natural products known to interact with various biological macromolecules, including proteins. The observed biological activities of this compound, such as its ability to inhibit apoptosis in U937 leukemia cells, strongly suggest direct or indirect interactions with proteins involved in cellular regulatory pathways. chemspider.com Studies have shown that this compound, along with agastinol (B1221927) (another lignan), inhibited etoposide-induced apoptosis in U937 leukemia cells with IC50 values of 11.4 µg/mL and 15.2 µg/mL, respectively. chemspider.com This inhibitory effect implies interaction with components of the apoptotic machinery. Molecular docking studies, a computational method used to predict the binding modes of small molecules to proteins, have been employed to investigate the interactions of this compound with enzymes such as HIV-1 protease and HIV-1 reverse transcriptase. While these studies primarily aimed to compare docking scores, they exemplify the utility of computational and experimental approaches in elucidating the specific protein-lignan interactions of this compound and its analogues. Further investigation using biophysical techniques and targeted biochemical assays could provide detailed insights into the binding affinities, kinetics, and specific residues involved in this compound's interactions with its protein targets.

Applications of this compound in Modulating Cellular Processes for Research Purposes

This compound has demonstrated direct applications in modulating cellular processes, particularly in the context of programmed cell death (apoptosis). Research has shown that this compound effectively inhibits apoptosis in U937 leukemia cells. chemspider.com This modulation of apoptosis is a significant finding for research purposes, as it provides a chemical tool to investigate the intricate pathways governing cell survival and death. The mechanism is believed to involve the modulation of programmed cell death, potentially through the activation of procaspase-3, a key enzyme in the apoptotic cascade, in cancer cells. The observed inhibitory activity of this compound on apoptosis in U937 leukemia cells is summarized in the table below. chemspider.com

| Compound | Cellular Process Modulated | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Apoptosis Inhibition | U937 leukemia cells | 11.4 | chemspider.com |

| Agastinol | Apoptosis Inhibition | U937 leukemia cells | 15.2 | chemspider.com |

This ability to influence fundamental cellular processes like apoptosis makes this compound a valuable compound for in vitro and cell-based research, allowing scientists to dissect the molecular mechanisms underlying cell fate decisions and explore potential therapeutic strategies.

Future Perspectives and Research Challenges for Agastenol

Elucidating Undiscovered Biological Activities and Molecular Pathways of Agastenol

Current research has identified this compound's capacity to inhibit apoptosis in U937 leukemia cells, demonstrating an IC50 value of 11.4 μg/mL ctdbase.org. This initial finding suggests a potential role as an anti-apoptotic agent. Beyond this, preliminary molecular docking studies have indicated its relevance in anti-HIV activity. Given that this compound is a lignan (B3055560), a class of natural compounds known for diverse pharmacological properties including antioxidant, anti-inflammatory, and anticancer effects, there is a significant need to comprehensively explore its full spectrum of biological activities.

Future research should focus on high-throughput screening assays to identify novel bioactivities across various cellular and disease models. This includes investigating its potential in other cancer types, neurodegenerative diseases, inflammatory conditions, and infectious diseases. Crucially, a deeper understanding of this compound's molecular mechanisms of action is required. This involves identifying its specific cellular targets, such as receptors, enzymes, or signaling proteins, and mapping the intricate molecular pathways it modulates. Techniques such as target deconvolution, proteomics, and advanced imaging could reveal how this compound exerts its effects at a subcellular level.

Optimizing Biosynthetic Pathways for Sustainable this compound Production

This compound is naturally produced by Agastache species, including Agastache rugosa and Agastache foeniculum ctdbase.org. Relying solely on plant extraction for this compound supply presents challenges related to sustainability, yield variability, and environmental impact. The concentration of active compounds in Agastache rugosa extracts can vary depending on factors such as plant age.

Future research should explore strategies to optimize the biosynthetic pathways of this compound. This could involve agricultural advancements, such as optimizing cultivation conditions (e.g., light, nutrients, temperature) for Agastache species to enhance this compound accumulation. Genetic engineering approaches, including metabolic engineering of Agastache plants or heterologous expression in microbial hosts (e.g., yeast or bacteria), represent promising avenues for sustainable and scalable production. By understanding the enzymatic steps and genes involved in this compound biosynthesis, researchers could engineer these systems for higher yields and more controlled production, reducing reliance on wild harvesting and ensuring a consistent supply for further research and development.

Designing Next-Generation this compound Analogs with Enhanced Specificity

The initial biological activity of this compound as an apoptosis inhibitor provides a foundation for the development of more potent and specific therapeutic agents ctdbase.org. A key challenge in natural product drug discovery is often the optimization of lead compounds.

Future efforts should focus on comprehensive structure-activity relationship (SAR) studies to delineate the specific chemical moieties responsible for this compound's observed bioactivity. This involves synthesizing a library of this compound analogs through chemical modification, systematically altering different parts of its molecular structure. These analogs would then be evaluated for enhanced potency, improved selectivity towards specific cellular targets, and better pharmacokinetic properties (e.g., solubility, stability, bioavailability). Rational drug design, guided by computational modeling and molecular docking simulations, can accelerate this process by predicting favorable modifications. The goal is to develop "next-generation" this compound derivatives that possess superior therapeutic profiles and reduced off-target effects.

Integration of this compound Research with Systems Biology and Omics Approaches

Understanding the full impact of this compound on biological systems necessitates a holistic approach that moves beyond single-target or single-pathway investigations. Biological systems are complex, with intricate networks of interactions.

Integrating this compound research with systems biology and various "omics" approaches (genomics, transcriptomics, proteomics, metabolomics) is a critical future perspective. This involves studying the global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment. Such comprehensive data sets can reveal subtle, yet significant, effects on cellular physiology, identify previously unrecognized targets, and uncover compensatory mechanisms. Network pharmacology, which analyzes the interactions between drugs and biological networks, can be employed to predict polypharmacological effects and potential synergistic interactions with other compounds. This integrated approach will provide a more complete picture of this compound's biological footprint and its potential therapeutic applications.

Addressing Challenges in the Scalable Synthesis of this compound and its Active Analogs

While natural product isolation is valuable for initial discovery, it often faces limitations in providing sufficient quantities for extensive research, preclinical studies, and potential clinical development, especially for complex molecules like this compound.

A significant challenge lies in developing efficient and cost-effective scalable synthetic routes for this compound and any promising active analogs identified through SAR studies. The complex stereochemistry of lignans (B1203133) like this compound can pose considerable hurdles in total synthesis. Research efforts should focus on designing synthetic strategies that are convergent, atom-economical, and allow for precise control over stereochemistry. This includes exploring novel synthetic methodologies, optimizing reaction conditions, and developing robust purification protocols. The ability to synthesize this compound and its analogs on a larger scale is paramount for conducting comprehensive biological evaluations, including in vivo studies, and for ultimately translating research findings into potential therapeutic applications.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Agastenol’s physicochemical properties in early-stage research?

- Methodological Answer : Begin with high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity. For solubility and stability studies, use dynamic light scattering (DLS) under controlled pH and temperature conditions. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while differential scanning calorimetry (DSC) determines thermal stability. Always include triplicate measurements and validate against reference standards to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

- Methodological Answer : Use a logarithmic dilution series (e.g., 1 nM to 100 µM) to span physiologically relevant concentrations. Include positive and negative controls (e.g., vehicle-only and known agonists/antagonists). For cell-based assays, optimize incubation times to avoid cytotoxicity, confirmed via MTT or ATP assays. Normalize data to baseline activity and apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Document inter-assay variability using coefficient of variation (CV) metrics .

Q. What are the best practices for ensuring data integrity in this compound pharmacokinetic studies?

- Methodological Answer : Implement blinded sample analysis to minimize bias. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated this compound) for plasma/tissue quantification. Validate assays per FDA/EMA guidelines, including specificity, accuracy (recovery ≥80%), and precision (CV ≤15%). Store raw chromatograms and metadata in FAIR-compliant repositories for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?

- Methodological Answer : Conduct a systematic review of primary literature to identify variables such as cell lines, assay conditions, or species differences. Perform orthogonal validation experiments (e.g., CRISPR knockdown of putative targets, surface plasmon resonance for binding affinity). Use meta-analysis tools to assess heterogeneity in published data, and apply sensitivity analysis to isolate confounding factors. Publish negative results to mitigate publication bias .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) against structural databases like ChEMBL or PDB. Validate predictions with chemoproteomics (e.g., affinity-based protein profiling). Use machine learning models trained on toxicity datasets (e.g., ToxCast) to prioritize high-risk targets. Cross-reference results with transcriptomic data (RNA-seq) from this compound-treated models to identify dysregulated pathways .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer : Standardize synthetic protocols using quality-by-design (QbD) principles, monitoring critical parameters (e.g., reaction temperature, catalyst purity). Characterize each batch via HPLC purity (>98%), chiral chromatography (if applicable), and elemental analysis. Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products. Share batch-specific data in supplementary materials for cross-study comparisons .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. For dose-matrix designs, use factorial ANOVA to test interaction effects. Validate synergy with isobolograms or Bliss independence models. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance. Pre-register analysis plans to avoid post hoc data dredging .

Data Presentation and Reproducibility

Q. How should conflicting spectral data (e.g., NMR, IR) for this compound derivatives be documented and interpreted?

- Methodological Answer : Provide raw spectral files in supporting information, annotated with acquisition parameters (e.g., solvent, frequency). Compare peaks with simulated spectra (e.g., ACD/Labs) to confirm assignments. For unresolved discrepancies, conduct 2D NMR (COSY, HSQC) or X-ray crystallography. Explicitly discuss limitations in signal resolution or impurity interference .

Q. What criteria define rigorous peer review for this compound-related mechanistic studies?

- Methodological Answer : Ensure raw data (e.g., flow cytometry .fcs files, microscopy images) are available for independent verification. Require authors to disclose preprocessing steps (e.g., background subtraction, normalization algorithms). Prioritize studies that pre-register hypotheses on platforms like Open Science Framework. Critically evaluate statistical power and multiplicity corrections (e.g., Bonferroni) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。